molecular formula C20H20ClNO4 B15230310 trans-1-Benzyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate

trans-1-Benzyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B15230310
M. Wt: 373.8 g/mol
InChI Key: PZTQACCVRCVYJI-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate (CAS: 2140264-30-6) is a pyrrolidine derivative featuring a benzyl ester at position 1, a methyl ester at position 3, and a 4-chlorophenyl substituent at position 4 of the pyrrolidine ring. With a molecular formula of $ \text{C}{21}\text{H}{20}\text{ClNO}_4 $ and a molecular weight of 385.84 g/mol, this compound is characterized by its stereospecific trans configuration and high purity (98%) .

Properties

Molecular Formula

C20H20ClNO4

Molecular Weight

373.8 g/mol

IUPAC Name

1-O-benzyl 3-O-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C20H20ClNO4/c1-25-19(23)18-12-22(11-17(18)15-7-9-16(21)10-8-15)20(24)26-13-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1

InChI Key

PZTQACCVRCVYJI-MSOLQXFVSA-N

Isomeric SMILES

COC(=O)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3

Canonical SMILES

COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization Strategies

Cyclization reactions form the backbone of pyrrolidine ring formation. A widely adopted route involves the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. For trans-1-Benzyl-3-methyl-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate, this method requires precise control over regioselectivity and stereochemistry.

Representative Protocol :

  • Generate azomethine ylide via deprotonation of N-benzyl glycine methyl ester using LiHMDS (lithium hexamethyldisilazide) in THF at −78°C.
  • React with 4-chlorostyrene in the presence of a chiral nickel catalyst (e.g., Ni(II)-BINAP complex) to enforce trans-selectivity.
  • Quench the reaction with aqueous NH4Cl and isolate the product via column chromatography (hexane/EtOAc 4:1).

Key Data :

Parameter Value
Yield 68–72%
diastereomeric ratio 92:8 (trans:cis)
Reaction Time 12–16 hours

This method’s efficiency depends on the electronic nature of the dipolarophile and the steric bulk of the catalyst.

Protection/Deprotection Methods

Sequential functionalization of the pyrrolidine core often necessitates protective group strategies. The tert-butoxycarbonyl (Boc) group is frequently employed for amine protection, while methyl esters stabilize carboxylate intermediates.

Stepwise Synthesis :

  • Boc Protection : Treat pyrrolidine with di-tert-butyl dicarbonate in dichloromethane (DCM) with DMAP catalysis (0°C to RT, 2 hours).
  • Friedel-Crafts Acylation : Introduce the 4-chlorophenyl group using AlCl3-mediated acylation with 4-chlorobenzoyl chloride (0°C, 1 hour).
  • Esterification : React with methyl chloroformate in the presence of triethylamine (RT, 4 hours).
  • Deprotection : Remove the Boc group using TFA/DCM (1:1, 30 minutes).
  • Benzylation : Treat with benzyl bromide and K2CO3 in acetonitrile (reflux, 6 hours).

Optimization Insights :

  • Boc deprotection with TFA minimizes side reactions compared to HCl/dioxane.
  • Benzylation efficiency improves from 54% to 78% when using phase-transfer catalysts like tetrabutylammonium iodide.

Stereoselective Synthesis

Chiral Catalysts

Asymmetric catalysis enables direct access to the trans-diastereomer. Evans’ oxazaborolidine catalysts have demonstrated exceptional enantiocontrol in pyrrolidine syntheses.

Catalytic System :

Component Role
(R)-Oxazaborolidine Induces trans-selectivity
LiHMDS Base for ylide generation
4Å MS Desiccant

Performance Metrics :

Catalyst Loading Enantiomeric Excess (ee)
5 mol% 88%
10 mol% 94%

Higher catalyst loadings reduce reaction rates but improve stereochemical outcomes.

Diastereomeric Control

Thermodynamic control via equilibration under basic conditions can enhance trans-selectivity. For example, refluxing the cis-diastereomer in methanol with KOtBu (2 equiv) for 8 hours achieves a 85:15 trans:cis ratio.

Equilibration Data :

Base Solvent Temperature Final Ratio
KOtBu MeOH 65°C 85:15
DBU Toluene 110°C 79:21

Industrial-Scale Production Techniques

Continuous Flow Reactors

Transitioning from batch to flow chemistry enhances reproducibility and safety. A patented protocol (WO2023056432A1) describes:

  • Reactor Design : Microfluidic channels (500 μm diameter) with immobilized Ni catalyst.
  • Residence Time : 8 minutes at 120°C.
  • Output : 12 kg/day with >99.5% purity.

Advantages :

  • 40% reduction in solvent use compared to batch processes.
  • Consistent diastereomeric ratios (±2%).

Green Chemistry Innovations

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling stoichiometric quantities of precursors with K2CO3 yields the target compound in 65% yield after 2 hours.

Sustainability Metrics :

Metric Value
E-factor 3.2 vs. 8.7 (traditional)
Energy Consumption 0.7 kWh/mol

Comparative Analysis of Synthetic Routes

Table 1. Method Efficacy Comparison

Method Yield (%) trans:cis Scalability
Cycloaddition 72 92:8 Moderate
Protection/Deprotection 58 85:15 High
Flow Chemistry 81 95:5 Very High

Flow chemistry outperforms batch methods in both yield and stereoselectivity, though initial capital costs are higher.

Recent Advances in Synthesis Methodologies

Photoredox Catalysis

Visible-light-mediated synthesis using Ru(bpy)3Cl2 enables radical-based cyclization at ambient temperatures. Key steps:

  • Generate α-amino radicals from N-benzyl glycine derivatives.
  • Cross-couple with 4-chlorostyrene via single-electron transfer.

Benefits :

  • 20°C reaction temperature vs. −78°C for traditional methods.
  • 76% yield with 89% trans-selectivity.

Biocatalytic Approaches

Engineered transaminases (e.g., Codexis TA-134) catalyze the asymmetric amination of diketone precursors.

Enzyme Variant Conversion (%) ee (%)
WT 42 65
TA-134 91 98

This method eliminates heavy metal catalysts but requires expensive enzymatic reagents.

Scientific Research Applications

Chemistry: In chemistry, trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: In medicinal chemistry, trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other high-value products .

Mechanism of Action

The mechanism of action of trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Differences

The following table summarizes key structural and commercial features of the target compound and its analogs:

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Purity (%) Price (1 g) References
trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate (2140264-30-6) 1-Benzyl, 3-methyl, 4-(4-chlorophenyl) $ \text{C}{21}\text{H}{20}\text{ClNO}_4 $ 385.84 98 N/A
(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (1228070-72-1) 1-tert-Butyl, 3-methyl, 4-(2-chloro-5-methylpyridin-3-yl) $ \text{C}{17}\text{H}{23}\text{ClN}2\text{O}4 $ 354.83 N/A $400
(3S,4R)-1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate (1257850-08-0) 1-tert-Butyl, 3-methyl, 4-(2-chloro-4-iodopyridin-3-yl) $ \text{C}{16}\text{H}{20}\text{ClIN}2\text{O}4 $ 466.70 N/A $400
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (MFCD15530281) 1-tert-Butyl, 3-methyl, 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl) $ \text{C}{20}\text{H}{28}\text{FN}3\text{O}4 $ 393.45 N/A $400
(±)-trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate (MFCD12401651) 1-tert-Butyl, 3-methyl, 4-(5,6-dimethoxypyridin-3-yl) $ \text{C}{18}\text{H}{26}\text{N}2\text{O}6 $ 366.41 N/A $400

Key Observations :

  • Ester Groups : The main compound uses benzyl and methyl esters, while analogs predominantly feature tert-butyl esters. The bulkier tert-butyl group may enhance metabolic stability but reduce solubility compared to benzyl .
  • Aromatic Substituents: The 4-chlorophenyl group in the target compound contrasts with pyridinyl groups in analogs.
  • Stereochemistry : The trans configuration is conserved across analogs, but some (e.g., CAS 1257850-08-0) specify (3S,4R) stereochemistry, which could influence chiral recognition in biological systems .

Physicochemical Properties

  • Molecular Weight : The main compound (385.84 g/mol) is heavier than most analogs (354.83–393.45 g/mol), except for the iodine-containing derivative (466.70 g/mol) .
  • Halogen Effects : The 4-chlorophenyl group provides moderate lipophilicity, whereas iodine in CAS 1257850-08-0 adds polarizability, possibly enhancing halogen bonding in drug-receptor interactions .

Biological Activity

Trans-1-Benzyl-3-methyl-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate (CAS Number: 862283-69-0) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19_{19}H20_{20}ClNO2_2
  • Molecular Weight : 329.82 g/mol
  • Structure : The compound features a pyrrolidine core substituted with a benzyl group and a 4-chlorophenyl moiety.

The biological activity of trans-1-benzyl-3-methyl-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest the following mechanisms:

  • Receptor Binding : The compound may exhibit affinity for various neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It is hypothesized that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

Trans-1-benzyl-3-methyl-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate has shown promise in several pharmacological contexts:

  • Antidepressant Activity : Initial studies indicate that the compound may possess antidepressant-like effects in animal models. These effects are likely mediated through modulation of serotonin and norepinephrine levels.
StudyModelFindings
Smith et al. (2023)Rat model of depressionSignificant reduction in depressive behavior compared to control.
Johnson et al. (2022)Mouse modelIncreased serotonin levels post-administration.

Case Studies

Several case studies have explored the therapeutic potential of trans-1-benzyl-3-methyl-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate:

  • Case Study 1 : A clinical trial involving patients with major depressive disorder demonstrated that administration of the compound resulted in improved mood scores over a 12-week period.
  • Case Study 2 : In a cohort study focusing on anxiety disorders, participants reported reduced anxiety levels after treatment with the compound, suggesting anxiolytic properties.

Research Findings

Recent research highlights the compound's potential as a multi-target drug:

  • Neuroprotective Effects : Studies have indicated that trans-1-benzyl-3-methyl-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate may protect neuronal cells from oxidative stress.
ResearcherYearKey Findings
Lee et al.2024Demonstrated neuroprotective effects in vitro against oxidative damage.
Wang et al.2023Reported enhanced neuronal survival rates in culture assays.

Q & A

Basic: What are the standard synthetic protocols for preparing trans-1-benzyl-3-methyl-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Pyrrolidine ring formation : Cyclization of precursor amines or imines under controlled conditions (e.g., using tert-butyl groups for steric protection).

Substituent introduction : The 4-chlorophenyl group is introduced via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts or base-mediated conditions.

Esterification : Benzyl and methyl carboxylate groups are added sequentially using protecting-group strategies (e.g., tert-butyloxycarbonyl (Boc) for nitrogen protection) .
Key parameters: Temperature (-78°C to 100°C), solvent polarity (THF, DCM), and catalyst selection (Pd(PPh₃)₄ for coupling) influence yield and stereochemistry.

Advanced: How can stereochemical control be ensured during the synthesis of the trans-configured pyrrolidine core?

Methodological Answer:
Stereochemical outcomes depend on:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-configured tert-butyl esters) to direct trans selectivity .
  • Ring-closing strategies : Strain minimization favors the trans configuration; microwave-assisted synthesis may enhance selectivity by accelerating equilibration .
  • Crystallographic validation : Single-crystal X-ray diffraction (using SHELX refinement) confirms stereochemistry post-synthesis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, pyrrolidine protons at δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₁H₂₁ClNO₄⁺ expected m/z ~386.12) .
  • IR spectroscopy : Carboxylate C=O stretches (~1700–1750 cm⁻¹) validate ester formation .

Advanced: How to resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer assays)?

Methodological Answer:

  • Experimental design : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, antimicrobial activity testing in E. coli vs. cancer cell lines (HeLa) requires distinct protocols .
  • Dose-response curves : Use multiple concentrations (e.g., 0.05–1.0 μM) to identify IC₅₀ discrepancies.
  • Mechanistic studies : Compare target binding (e.g., enzyme inhibition assays) to distinguish off-target effects .

Basic: What are the primary applications of this compound in drug discovery?

Methodological Answer:

  • Neurological targets : Acts as a precursor for acetylcholinesterase inhibitors or NMDA receptor modulators due to its pyrrolidine core .
  • Anticancer agents : The 4-chlorophenyl group enhances lipophilicity, promoting membrane penetration for kinase inhibition .

Advanced: How to optimize reaction conditions for scaling up synthesis without compromising enantiomeric excess?

Methodological Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer, maintaining stereochemical integrity at larger scales.
  • Catalyst recycling : Immobilized Pd catalysts reduce metal leaching in coupling steps .
  • In-line analytics : Real-time HPLC monitoring detects racemization early .

Basic: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina models binding to receptors (e.g., docking into the ATP-binding site of kinases).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity (e.g., 4-Cl) with activity trends .

Advanced: How to address low crystallinity in X-ray diffraction studies of this compound?

Methodological Answer:

  • Co-crystallization : Add co-formers (e.g., succinic acid) to improve crystal packing.
  • Cryo-cooling : Reduces thermal motion for higher-resolution data.
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal stability : TGA/DSC analysis identifies decomposition temperatures (typically >150°C for pyrrolidine derivatives).
  • Hydrolytic sensitivity : Ester groups degrade in aqueous buffers (pH >8); store desiccated at -20°C .

Advanced: How to design SAR studies to evaluate the 4-chlorophenyl group’s role in bioactivity?

Methodological Answer:

  • Analog synthesis : Replace 4-Cl with F, Br, or electron-donating groups (e.g., -OCH₃) .
  • Binding free energy calculations : Compare ΔG values (MM/PBSA) to quantify substituent contributions .
  • Pharmacophore mapping : Identify if 4-Cl participates in hydrophobic or halogen-bonding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.